3,5-Diamino-6-chloro-N-ethylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diamino-6-chloro-N-ethylpyrazine-2-carboxamide: is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with amino groups at positions 3 and 5, a chlorine atom at position 6, and an ethyl group attached to the carboxamide at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.
Substitution Reactions:
Amination: The amino groups at positions 3 and 5 can be introduced through nucleophilic substitution reactions using ammonia or amines.
Carboxamide Formation: The carboxamide group at position 2 can be introduced through amidation reactions using ethylamine and appropriate carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, methoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium hydroxide, methanol, or ammonia can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 3,5-diamino-6-hydroxy-N-ethylpyrazine-2-carboxamide.
Reduction: Formation of 3,5-diamino-N-ethylpyrazine-2-carboxamide.
Substitution: Formation of 3,5-diamino-6-methoxy-N-ethylpyrazine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine:
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving nitrogen metabolism.
Industry:
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the chlorine atom and carboxamide group can participate in hydrophobic interactions and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Diamino-6-chloropyrazine-2-carboxamide
- 3,5-Diamino-6-methoxy-N-ethylpyrazine-2-carboxamide
- 3,5-Diamino-6-hydroxy-N-ethylpyrazine-2-carboxamide
Comparison:
- Structural Differences: The presence of different substituents (chlorine, methoxy, hydroxyl) at position 6 can significantly alter the compound’s reactivity and interaction with molecular targets.
- Unique Properties: 3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide is unique due to the combination of chlorine and ethyl groups, which can enhance its stability and specificity in biological systems.
Eigenschaften
Molekularformel |
C7H10ClN5O |
---|---|
Molekulargewicht |
215.64 g/mol |
IUPAC-Name |
3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H10ClN5O/c1-2-11-7(14)3-5(9)13-6(10)4(8)12-3/h2H2,1H3,(H,11,14)(H4,9,10,13) |
InChI-Schlüssel |
FPLIWXBQBNLRRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.